![molecular formula C14H15N3O3S B2494698 N-(4-(3-nitrophenyl)thiazol-2-yl)pivalamide CAS No. 391221-55-9](/img/structure/B2494698.png)
N-(4-(3-nitrophenyl)thiazol-2-yl)pivalamide
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Description
Thiazole derivatives are an important class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and antitubercular effects. The presence of the thiazole moiety, characterized by a sulfur and nitrogen heteroatom within the ring, is a common structural feature in many pharmacologically active compounds (GobalaKrishnan, Gnanaprakash, & Chandrasekhar Kb, 2019).
Synthesis Analysis
The synthesis of thiazole derivatives often involves condensation reactions between amino-thiazole and carboxylic acids or their derivatives. These reactions can lead to a variety of thiazolyl compounds with significant biological activity, as demonstrated in the synthesis and evaluation of thiazolyl pyrazine carboxamide derivatives against Mycobacterium tuberculosis (GobalaKrishnan, Gnanaprakash, & Chandrasekhar Kb, 2019).
Molecular Structure Analysis
Thiazole derivatives can adopt various molecular structures depending on the substituents attached to the thiazole ring. Molecular docking studies have been utilized to understand the interaction between synthesized thiazole compounds and biological targets, revealing the potential mechanisms of action (GobalaKrishnan, Gnanaprakash, & Chandrasekhar Kb, 2019).
Mechanism of Action
Target of Action
N-(4-(3-nitrophenyl)thiazol-2-yl)pivalamide, also known as Oprea1_102105, is a compound that has been found to have diverse biological activities Compounds with a similar thiazole nucleus have been found to act on a variety of targets, including antimicrobial, antifungal, antiviral, and antitumor targets .
Mode of Action
For instance, they can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems . For example, some thiazole derivatives have been found to inhibit human monoamine oxidase (hMAO) A and B isoforms .
Pharmacokinetics
The solubility of thiazole compounds in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .
Result of Action
Thiazole derivatives have been found to have various effects, such as antimicrobial, antifungal, antiviral, and antitumor effects . For example, some thiazole derivatives have been found to have antioxidant activity .
Action Environment
The properties of thiazole compounds, such as their solubility in various solvents, may influence their action in different environments .
properties
IUPAC Name |
2,2-dimethyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-14(2,3)12(18)16-13-15-11(8-21-13)9-5-4-6-10(7-9)17(19)20/h4-8H,1-3H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEGUAMWWFJJEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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